molecular formula C27H31F3N4O4 B12628570 Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate CAS No. 936447-32-4

Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate

Cat. No.: B12628570
CAS No.: 936447-32-4
M. Wt: 532.6 g/mol
InChI Key: LYVWXUBITSZUQP-UHFFFAOYSA-N
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Description

Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is a complex organic compound that features a combination of several functional groups, including a benzoate ester, a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compoundsThe trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

936447-32-4

Molecular Formula

C27H31F3N4O4

Molecular Weight

532.6 g/mol

IUPAC Name

methyl 4-[4-[3-[[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]carbamoyl]pyrrolidin-1-yl]piperidin-1-yl]benzoate

InChI

InChI=1S/C27H31F3N4O4/c1-38-26(37)18-5-7-22(8-6-18)33-13-10-23(11-14-33)34-12-9-19(17-34)25(36)31-16-24(35)32-21-4-2-3-20(15-21)27(28,29)30/h2-8,15,19,23H,9-14,16-17H2,1H3,(H,31,36)(H,32,35)

InChI Key

LYVWXUBITSZUQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)N3CCC(C3)C(=O)NCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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